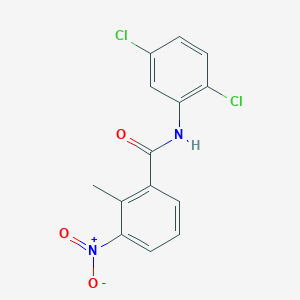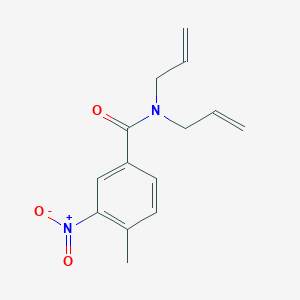
3-(4-tert-butylphenyl)-N-ethylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-tert-butylphenyl)-N-ethylacrylamide, also known as TBEA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TBEA is a member of the acrylamide family, which is widely used in various fields such as polymer chemistry, material science, and biochemistry. In
Applications De Recherche Scientifique
3-(4-tert-butylphenyl)-N-ethylacrylamide has been extensively studied for its potential applications in various fields of science. In polymer chemistry, 3-(4-tert-butylphenyl)-N-ethylacrylamide has been used as a monomer to synthesize high-performance polymers with unique properties such as high thermal stability, high glass transition temperature, and excellent mechanical properties. In material science, 3-(4-tert-butylphenyl)-N-ethylacrylamide has been used to prepare functionalized nanoparticles for drug delivery and imaging applications. In biochemistry, 3-(4-tert-butylphenyl)-N-ethylacrylamide has been used as a tool to study protein-ligand interactions and enzyme kinetics.
Mécanisme D'action
The mechanism of action of 3-(4-tert-butylphenyl)-N-ethylacrylamide is not fully understood, but studies have suggested that it may act as a covalent inhibitor of enzymes that contain a cysteine residue. 3-(4-tert-butylphenyl)-N-ethylacrylamide has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. The inhibition is believed to occur through the formation of a covalent bond between the cysteine residue of the enzyme and the acrylamide group of 3-(4-tert-butylphenyl)-N-ethylacrylamide.
Biochemical and Physiological Effects
3-(4-tert-butylphenyl)-N-ethylacrylamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(4-tert-butylphenyl)-N-ethylacrylamide can inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. In vivo studies have shown that 3-(4-tert-butylphenyl)-N-ethylacrylamide can reduce the levels of acetylcholinesterase in the brain and improve cognitive function in animal models of Alzheimer's disease. 3-(4-tert-butylphenyl)-N-ethylacrylamide has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-tert-butylphenyl)-N-ethylacrylamide has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. 3-(4-tert-butylphenyl)-N-ethylacrylamide can be easily synthesized using a simple and efficient method, and the resulting product is highly pure and stable. 3-(4-tert-butylphenyl)-N-ethylacrylamide is also compatible with a wide range of experimental conditions and can be used in various assays and techniques. However, 3-(4-tert-butylphenyl)-N-ethylacrylamide has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Careful handling and appropriate safety measures should be taken when working with 3-(4-tert-butylphenyl)-N-ethylacrylamide, and its solubility should be optimized for specific experimental conditions.
Orientations Futures
The unique properties and potential applications of 3-(4-tert-butylphenyl)-N-ethylacrylamide have generated significant interest in the scientific community, and several future directions for research can be identified. One direction is to further explore the mechanism of action of 3-(4-tert-butylphenyl)-N-ethylacrylamide and its potential as a covalent inhibitor of enzymes. Another direction is to investigate the potential of 3-(4-tert-butylphenyl)-N-ethylacrylamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, the development of new synthetic methods for 3-(4-tert-butylphenyl)-N-ethylacrylamide and its derivatives may enable the synthesis of new materials and polymers with unique properties.
Méthodes De Synthèse
3-(4-tert-butylphenyl)-N-ethylacrylamide can be synthesized through a simple and efficient method using a Friedel-Crafts acylation reaction. The reaction involves the reaction of 4-tert-butylphenol with ethyl acrylate in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then purified through column chromatography to obtain pure 3-(4-tert-butylphenyl)-N-ethylacrylamide. This method has been widely used to synthesize 3-(4-tert-butylphenyl)-N-ethylacrylamide with high yield and purity.
Propriétés
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-5-16-14(17)11-8-12-6-9-13(10-7-12)15(2,3)4/h6-11H,5H2,1-4H3,(H,16,17)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYNOHUOCQDZKH-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C=CC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C=C/C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-ethylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)

![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)


![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)
![4-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5729016.png)
![N-{[(4,5-dimethyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5729020.png)

![N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5729031.png)
![3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5729035.png)
![N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)